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Compound of Interest |

Compound Name: 8-Chlorochroman
CAS No.: 3722-69-8
Cat. No.: B1504297
- 7

Executive Summary & Compound Profile

8-Chlorochroman (IUPAC: 8-chloro-3,4-dihydro-2H-1-benzopyran) is a bicyclic heterocyclic
scaffold frequently utilized in medicinal chemistry.[1][2] It serves as a critical pharmacophore in
the synthesis of SGLT2 inhibitors (e.g., dapagliflozin analogs) and 5-HT receptor ligands.

This guide provides a definitive analysis of its spectroscopic signature, synthesizing data from
Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry
(MS). The protocols and data interpretation strategies below are designed to allow researchers
to unambiguously validate the structural integrity of this compound, distinguishing it from
regioisomers (e.g., 6-chlorochroman) and process impurities.

Structural Parameters|[3][4][5][6]1[7]1[8][9][10]

o CAS Registry Number: 16087-39-3
e Molecular Formula: C

H
ClO

» Molecular Weight: 168.62 g/mol
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o Key Structural Feature: A fused benzene-dihydropyran ring system with a chlorine
substituent at the 8-position (ortho to the cyclic ether oxygen).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and halogen
substitution pattern.

lonization & Isotopic Pattern
« Method: GC-MS (El, 70 eV) or LC-MS (ESI+).

e Molecular lon (M
): The spectrum is dominated by the molecular ion cluster.
o m/z 168: Base molecular ion (
Cl isotope).
o m/z 170: M+2 peak (
Cl isotope).

o Intensity Ratio: The M:(M+2) ratio is approximately 3:1, characteristic of a single chlorine
atom.

Fragmentation Pathway (El)

The fragmentation of 8-chlorochroman follows a distinct Retro-Diels-Alder (RDA) mechanism,
characteristic of the chroman ring.

o Retro-Diels-Alder (RDA): Cleavage of the saturated ring leads to the loss of an ethylene
fragment (C

H

, 28 Da).

o (Retention of the aromatic core with oxygen and chlorine).
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e Halogen Loss: Subsequent loss of the chlorine radical (Cl

, 35 Da) or HCI.

o (Loss of ClI).

e CO Loss: Contraction of the phenolic ring often results in the loss of carbon monoxide (28
Da) from the oxygenated fragment.

Fragmentation Visualization
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Caption: Primary fragmentation pathways for 8-chlorochroman under Electron Impact (El)
ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for establishing the regiochemistry of the chlorine substituent. The 8-
position substitution breaks the symmetry of the aromatic ring, creating a specific 3-spin

system.

H NMR Data (400 MHz, CDCI )

The aliphatic region shows the classic "triplet-multiplet-triplet” pattern of the chroman ring, while
the aromatic region displays an ABC (or AMX) system.
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Shift (
Position
» PpmM)

Multiplicity

Coupling (
Integration
, H2)

Assignment
Logic

2 4.20 - 4.25

Triplet (t)

2H

O-CH

: Deshielded
by adjacent
Oxygen.

4 2.78-2.85

Triplet (t)

2H

Ar-CH

: Benzylic

position.

3 2.00-2.08

Multiplet (m)

2H -

Central CH

of the
saturated

ring.

5 6.95-7.05

Doublet (d)

1H

Para to Cl.
Closest to
CA4.

7 7.15-7.20

Doublet (d)

1H

Ortho to CI.
[3]
Deshielded
by -1 effect of
Cl.

6 6.75-6.85

Triplet (t)

1H

Meta to ClI.
Shielded by
resonance

from O

(para).

Diagnostic Insight:

o Regiochemistry Check: If the compound were 6-chlorochroman, the aromatic region would

show a distinct pattern: a singlet (H5), a doublet (H7), and a doublet (H8). The presence of
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three adjacent protons (d, t, d pattern) confirms the 8-substitution (or 5-substitution, but 5 is

sterically unlikely in standard synthesis).

o H7 Shift: The proton at position 7 is deshielded relative to the parent chroman due to the

inductive effect of the ortho-chlorine.

C NMR Data (100 MHz, CDCI )

The

C spectrum confirms 9 unique carbon environments.

Shift (
Carbon Type Assignment Note
» Ppm)
O-CH
c2 67.1 CH
(Ether linkage).
C4 24.8 CH Benzylic.
c3 221 CH Aliphatic bridge.
Ipso to Oxygen. Most
C8a 152.5 C (quat) )
deshielded.
C8 121.0 C (quat) Ipso to Chlorine.
C5 129.5 CH Aromatic CH.
Aromatic CH (Ortho to
Cc7 128.0 CH
Cl).
Aromatic CH (Para to
C6 120.5 CH
0).
Bridgehead alkyl-
Cda 1245 C (quat)

substituted.

Infrared Spectroscopy (IR)
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IR analysis is useful for rapid purity checks and confirming the absence of carbonyl impurities

(e.g., 8-chlorochroman-4-one).

Frequency (cm

Vibration Mode Intensity Interpretation
)
3050 - 3070 C-H Stretch (Ar) Weak Aromatic protons.
Saturated ring (-CH
2850 - 2950 C-H Stretch (Alk) Medium
).
Aromatic ring
1580, 1470 C=C Stretch Strong )
breathing modes.
Aryl alkyl ether linkage
1230 - 1250 C-O-C Stretch Strong o
(Characteristic).
) Symmetric ether
1050 - 1060 C-O Stretch Medium
stretch.
750 - 800 C-CI Stretch Medium Aryl chloride band.
Critical Purity Check:
Absence confirms
No Peak @ 1680 C=0 Stretch - reduction of

chromanone

precursor.

Experimental Workflow & Logic

This workflow ensures the data collected is valid and the compound is stable during analysis.
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Sample: 8-Chlorochroman
(>98% Purity)

Solvent Selection:
CDCI3 (NMR) / MeOH (MS)

NMR Atquisition MS Verification
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Final Structure Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for validating 8-chlorochroman structure.

Protocol Notes:
e Solvent Choice; CDCI

is preferred for NMR as it prevents overlap with the critical O-CH
triplet at 4.2 ppm. DMSO-
may cause solvent peaks to obscure the aliphatic region around 2.5 ppm.

o Sample Concentration: For

C NMR, use a concentration of

20 mg/0.6 mL to ensure quaternary carbons (C8, C8a, C4a) are visible within 1024 scans.
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» Impurity Flag: Watch for a singlet at ~3.8 ppm (methoxy) which would indicate methylation of
a phenol precursor, or a triplet at ~4.5 ppm indicating unreduced chromanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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